Cas no 904449-46-3 (2H-1-Benzopyran-2-one, 6-chloro-3-[(4-fluorophenyl)sulfonyl]-)
2H-1-Benzopyran-2-one, 6-chloro-3-[(4-fluorophenyl)sulfonyl]- Chemical and Physical Properties
Names and Identifiers
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- 2H-1-Benzopyran-2-one, 6-chloro-3-[(4-fluorophenyl)sulfonyl]-
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- Inchi: 1S/C15H8ClFO4S/c16-10-1-6-13-9(7-10)8-14(15(18)21-13)22(19,20)12-4-2-11(17)3-5-12/h1-8H
- InChI Key: OYWPAWOBLKBDRC-UHFFFAOYSA-N
- SMILES: C1(=O)OC2=CC=C(Cl)C=C2C=C1S(C1=CC=C(F)C=C1)(=O)=O
2H-1-Benzopyran-2-one, 6-chloro-3-[(4-fluorophenyl)sulfonyl]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1438042-500mg |
6-Chloro-3-((4-fluorophenyl)sulfonyl)-2H-chromen-2-one |
904449-46-3 | 98% | 500mg |
¥4189.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1438042-1g |
6-Chloro-3-((4-fluorophenyl)sulfonyl)-2H-chromen-2-one |
904449-46-3 | 98% | 1g |
¥5177.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1438042-5g |
6-Chloro-3-((4-fluorophenyl)sulfonyl)-2H-chromen-2-one |
904449-46-3 | 98% | 5g |
¥10974.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1438042-10g |
6-Chloro-3-((4-fluorophenyl)sulfonyl)-2H-chromen-2-one |
904449-46-3 | 98% | 10g |
¥15497.00 | 2024-04-26 | |
| Key Organics Ltd | BS-9942-100MG |
6-chloro-3-[(4-fluorophenyl)sulfonyl]-2H-chromen-2-one |
904449-46-3 | >95% | 100mg |
£171.07 | 2023-09-08 | |
| Key Organics Ltd | BS-9942-0.5G |
6-chloro-3-[(4-fluorophenyl)sulfonyl]-2H-chromen-2-one |
904449-46-3 | >95% | 0.5g |
£234.00 | 2023-09-08 | |
| Key Organics Ltd | BS-9942-1G |
6-chloro-3-[(4-fluorophenyl)sulfonyl]-2H-chromen-2-one |
904449-46-3 | >95% | 1g |
£383.00 | 2023-09-08 | |
| Key Organics Ltd | BS-9942-5G |
6-chloro-3-[(4-fluorophenyl)sulfonyl]-2H-chromen-2-one |
904449-46-3 | >95% | 5g |
£812.00 | 2023-09-08 | |
| Key Organics Ltd | BS-9942-10G |
6-chloro-3-[(4-fluorophenyl)sulfonyl]-2H-chromen-2-one |
904449-46-3 | >95% | 10g |
£1147.00 | 2023-09-08 |
2H-1-Benzopyran-2-one, 6-chloro-3-[(4-fluorophenyl)sulfonyl]- Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on 2H-1-Benzopyran-2-one, 6-chloro-3-[(4-fluorophenyl)sulfonyl]-
2H-1-Benzopyran-2-one, 6-chloro-3-[(4-fluorophenyl)sulfonyl]- (CAS No. 904449-46-3)
2H-1-Benzopyran-2-one, 6-chloro-3-[(4-fluorophenyl)sulfonyl]- (CAS No. 904449-46-3) is a highly specialized organic compound with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of benzopyrans, which are known for their versatile structures and applications in drug discovery and material science. The benzopyran framework serves as a scaffold for numerous bioactive molecules, making it a focal point for researchers worldwide.
The molecular structure of 2H-1-benzopyran-2-one, 6-chloro-3-(4-fluorophenylsulfonyl) is characterized by a benzene ring fused to a pyran ring, with a ketone group at position 2. The substituents at positions 6 and 3 are particularly noteworthy: a chlorine atom at position 6 and a (4-fluorophenyl)sulfonyl group at position 3. These substituents not only influence the physical properties of the compound but also play a crucial role in its biological activity and chemical reactivity.
Recent studies have highlighted the importance of sulfonated benzopyrans in medicinal chemistry. The sulfonyl group attached to the benzopyran ring is known to enhance the compound's solubility and bioavailability, making it more suitable for pharmaceutical applications. Additionally, the fluorine atom in the aryl sulfonyl group contributes to the compound's lipophilicity, which is essential for crossing biological membranes.
One of the most promising areas of research involving CAS No. 904449-46-3 is its potential as a lead compound in drug development. Researchers have explored its ability to modulate various biological targets, including kinases and proteases, which are implicated in diseases such as cancer and inflammatory disorders. The chlorine substitution at position 6 has been shown to enhance the compound's selectivity towards specific enzyme targets, making it a valuable tool in structure-based drug design.
In addition to its pharmacological applications, 2H-1-benzopyran-2-one, 6-chloro-3-(4-fluorophenylsulfonyl) has also gained attention in materials science. Its unique electronic properties make it a candidate for use in organic electronics, particularly in the development of semiconducting materials for flexible electronics and optoelectronic devices. The benzopyran framework provides an ideal platform for tuning electronic properties through strategic substitution patterns.
The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the benzopyran skeleton through cyclization reactions and the subsequent introduction of substituents via electrophilic aromatic substitution or nucleophilic aromatic substitution. The use of fluorine-containing reagents and sulfonic acid derivatives ensures precise control over the substitution pattern, resulting in high-purity compounds suitable for advanced characterization techniques.
From an environmental perspective, researchers have also investigated the biodegradation pathways of CAS No. 904449-46-3 to assess its potential impact on ecosystems. Studies indicate that under aerobic conditions, the compound undergoes rapid mineralization due to its susceptibility to microbial attack on specific functional groups. This information is crucial for ensuring sustainable practices in both laboratory settings and industrial applications.
In conclusion, 2H-1-benzopyran-2-one, 6-chloro-3-(4-fluorophenylsulfonyl) (CAS No. 904449-46-3) represents a versatile molecule with diverse applications across multiple disciplines. Its unique structure enables it to serve as both a lead compound in drug discovery and a building block for advanced materials. As research continues to uncover new insights into its properties and potential uses, this compound is poised to make significant contributions to both academic and industrial sectors.
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